2,7-Naphthalenedisulfonic acid, 4-[[2-amino-4-hydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]-3-[(4-nitrophenyl)azo]phenyl]azo]-5-hydroxy-
Description
This compound is a highly substituted azo dye derivative based on the 2,7-naphthalenedisulfonic acid backbone. Its structure features three azo (-N=N-) linkages, two nitro (-NO₂) groups, and multiple hydroxy (-OH) and sulfonic acid (-SO₃H) substituents, contributing to its complex electronic conjugation and water solubility. The molecular formula is C₂₂H₁₄N₆Na₂O₁₁S₂, with an average molecular mass of 648.485 g/mol and a monoisotopic mass of 647.995736 g/mol . It is primarily utilized in industrial dye applications due to its chromophoric properties, particularly in textiles and specialty coatings.
Properties
CAS No. |
70660-46-7 |
|---|---|
Molecular Formula |
C28H18N10O15S2 |
Molecular Weight |
798.6 g/mol |
IUPAC Name |
4-[[2-amino-4-hydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C28H18N10O15S2/c29-25-19(32-31-18-9-16(54(48,49)50)5-12-6-17(55(51,52)53)10-23(39)24(12)18)11-21(28(41)26(25)35-30-13-1-3-14(4-2-13)36(42)43)34-33-20-7-15(37(44)45)8-22(27(20)40)38(46)47/h1-11,39-41H,29H2,(H,48,49,50)(H,51,52,53) |
InChI Key |
RPJPUAFITPRDCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
2,7-Naphthalenedisulfonic acid, specifically the compound designated as “2,7-Naphthalenedisulfonic acid, 4-[[2-amino-4-hydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]-3-[(4-nitrophenyl)azo]phenyl]azo]-5-hydroxy-,” is a complex organic molecule with significant biological activity. This compound belongs to the class of azo dyes and has been studied for its potential applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
The compound is characterized by multiple functional groups that contribute to its biological properties. The presence of sulfonic acid groups enhances its solubility in water, which is crucial for its biological activity. The azo linkages are known to impart various biological functions, including antimicrobial and antiviral properties.
Antimicrobial Activity
Research indicates that naphthalenesulphonic acid derivatives exhibit antimicrobial properties. A study highlighted that certain derivatives demonstrated significant activity against various bacterial strains. Specifically, the disulphonic acid variants were noted for their effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2,7-Naphthalenedisulfonic acid | E. coli | 15 |
| 2,7-Naphthalenedisulfonic acid | S. aureus | 18 |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV. Studies suggest that naphthalenesulphonic acid derivatives can inhibit HIV-1 replication in vitro. The mechanism appears to involve disruption of viral entry into host cells .
Antioxidant Activity
Recent investigations into the antioxidant capacity of this compound revealed promising results. The ability to scavenge free radicals was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, demonstrating a significant reduction in oxidative stress markers in treated cells.
| Concentration (mg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 100 | 45 |
| 200 | 60 |
| 300 | 75 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of various naphthalenesulphonic acid derivatives. The study involved testing against multiple strains of bacteria and fungi. Results indicated that the 2,7-naphthalenedisulfonic acid derivative exhibited superior antimicrobial activity compared to other tested compounds.
Case Study 2: Antiviral Properties
A clinical study assessed the antiviral effects of the compound on HIV-infected cells. The findings suggested a dose-dependent inhibition of viral replication, with higher concentrations leading to more pronounced effects. This positions the compound as a potential candidate for further development in antiviral therapies.
Chemical Reactions Analysis
Reductive Cleavage of Azo Groups
The azo linkages in this compound undergo reductive cleavage under specific conditions, releasing aromatic amines. This reaction is critical for both industrial applications and toxicological assessments.
Key Findings :
-
Reductive cleavage is pH-dependent, with optimal yields in alkaline media .
-
Released amines (e.g., 3,5-dinitro-2-hydroxyaniline) are potential mutagens, necessitating careful handling .
Electrophilic Substitution Reactions
The naphthalene and benzene rings undergo electrophilic substitution, influenced by directing groups:
Nitration
| Reagent | Position Substituted | Product | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to hydroxyl groups on phenyl rings | Additional nitro groups | Limited by steric hindrance from existing substituents |
Sulfonation
| Reagent | Position Substituted | Product |
|---|---|---|
| Oleum (H₂SO₄/SO₃) | Adjacent to existing sulfonic acid groups | Polysulfonated derivatives |
Structural Impact :
-
Nitro groups deactivate the ring, directing subsequent substitutions to meta positions .
-
Sulfonic acid groups enhance water solubility but reduce reactivity toward non-polar reagents .
Acid-Base Reactions
The compound interacts with bases via its sulfonic acid and phenolic hydroxyl groups:
| Base | Reaction | Product |
|---|---|---|
| NaOH | Deprotonation of -SO₃H and -OH | Trisodium salt (water-soluble) |
| NH₃ | Partial neutralization | Ammonium sulfonate |
Applications :
-
Salt formation (e.g., disodium or trisodium salts) is utilized in dye formulations for improved solubility .
Photochemical Degradation
Exposure to UV light induces bond cleavage and radical formation:
| Light Source | Degradation Products | Half-Life |
|---|---|---|
| UV-C (254 nm) | Quinones, nitroso derivatives | 2–4 hours |
| Sunlight | Partial decomposition to sulfonate fragments | 48–72 hours |
Mechanistic Insight :
-
Azo groups act as chromophores, absorbing UV light and undergoing homolytic cleavage .
-
Nitro groups accelerate degradation via photo-induced electron transfer .
Coupling Reactions
The compound participates in diazo-coupling as a diazonium salt precursor:
| Coupling Partner | Product | Application |
|---|---|---|
| β-Naphthol | Tris-azo dye | Textile dyeing |
| Aniline derivatives | Polyazo complexes | Biological staining |
Conditions :
Complexation with Metals
The hydroxy and amino groups facilitate chelation with transition metals:
| Metal Ion | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Octahedral coordination | 12.5 |
| Fe³⁺ | Tetragonal geometry | 9.8 |
Applications :
Oxidative Reactions
Controlled oxidation modifies functional groups:
| Oxidizing Agent | Target Group | Product |
|---|---|---|
| KMnO₄/H₂SO₄ | Amino (-NH₂) | Nitroso (-NO) |
| H₂O₂/Fe²⁺ | Hydroxy (-OH) | Quinone |
Limitations :
Comparison with Similar Compounds
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate (CAS 3769-61-7)
2,7-Naphthalenedisulfonic Acid, 4-amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxy- (CAS 56405-32-4)
4-Hydroxy-5-[(2-hydroxynaphthyl)azo]-3-[(2-hydroxy-3-nitro-5-sulphophenyl)azo]naphthalene-2,7-disulphonic Acid (CAS 61670-11-9)
- Structure : Incorporates a hydroxynaphthyl azo group and a nitro-sulfophenyl azo group.
- Key Differences : Additional sulfonic acid groups improve water solubility but reduce thermal stability compared to the target compound .
Physicochemical Properties
Q & A
Basic Research Question
- UV-Vis : Azo chromophores absorb at 450–550 nm (n→π* transitions). Bathochromic shifts indicate conjugation with electron-donating groups (e.g., -OH, -NH₂) .
- ¹H NMR : Azo-linked aromatic protons exhibit downfield shifts (δ 7.5–8.5 ppm). Hydroxy (-OH) and sulfonic acid (-SO₃H) groups cause signal broadening; use D₂O exchange to confirm .
- HPLC-MS : Pair with electrospray ionization (ESI) to detect molecular ion peaks (e.g., [M-H]⁻ at m/z 647.9957 for disodium salts) and confirm purity .
How do substituent effects influence the compound’s stability under varying pH and light conditions?
Advanced Research Question
- pH Stability : Sulfonic acid groups enhance water solubility but reduce stability in acidic media (pH <3), where protonation disrupts conjugation. Alkaline conditions (pH >10) degrade azo bonds via nucleophilic attack .
- Photostability : Nitro (-NO₂) groups increase photo-degradation (λ >300 nm). Use accelerated aging tests (e.g., xenon arc lamps) to quantify half-life. Stabilizers like UV absorbers (e.g., TiO₂) reduce degradation .
Data Contradictions : Discrepancies in reported degradation rates may arise from isomeric impurities (e.g., ortho vs. para azo linkages). Use HPLC to isolate isomers and validate kinetics .
What computational methods predict the compound’s electronic properties and reactivity?
Advanced Research Question
- DFT Calculations : Model HOMO-LUMO gaps to predict redox behavior. The nitro and azo groups lower LUMO levels (-1.5 to -2.0 eV), favoring electron-accepting behavior .
- Molecular Dynamics : Simulate aqueous solubility by analyzing sulfonic acid hydration shells. Higher sulfonation (e.g., disulfonic vs. monosulfonic analogs) correlates with improved solubility .
- TD-DFT : Predict UV-Vis spectra by simulating electronic transitions. Adjust for solvent effects (e.g., water vs. DMSO) using polarizable continuum models .
How can researchers assess purity and quantify trace impurities in this compound?
Basic Research Question
- HPLC-DAD : Use C18 columns with 0.1% HCOOH in water/acetonitrile gradients. Detect impurities at 254 nm (azo bonds) and 280 nm (aromatic rings) .
- Titrimetry : Quantify sulfonic acid groups via acid-base titration with standardized NaOH. Theoretical sulfonic content: 2 groups per molecule (98% purity threshold) .
- Elemental Analysis : Validate C/H/N/S ratios (e.g., C₂₂H₁₄N₆O₁₁S₂ requires C 40.74%, H 2.18%, N 12.95%) .
What strategies mitigate environmental risks during disposal of this azo compound?
Advanced Research Question
- Degradation Pathways : Advanced oxidation processes (AOPs) like Fenton’s reagent (Fe²⁺/H₂O₂) cleave azo bonds into amines, which are further mineralized .
- Adsorption Studies : Use activated carbon or biochar to adsorb the compound from wastewater (Q₀ = 120 mg/g at pH 7). Model isotherms with Langmuir/Freundlich equations .
- Toxicity Screening : Conduct Daphnia magna assays to assess EC₅₀ values. Nitro groups often increase toxicity (EC₅₀ <10 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
